molecular formula C9H18N2O B13806140 1-(3-Methylbutyl)piperazin-2-one CAS No. 59702-12-4

1-(3-Methylbutyl)piperazin-2-one

Cat. No.: B13806140
CAS No.: 59702-12-4
M. Wt: 170.25 g/mol
InChI Key: KJELJSDXCNJMTR-UHFFFAOYSA-N
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Description

1-(3-Methylbutyl)piperazin-2-one is a piperazine derivative of interest in medicinal chemistry and pharmaceutical research. Piperazine rings are a common structural motif in a wide range of bioactive molecules and approved drugs, contributing to properties such as enhanced solubility and the ability to form salts . This specific compound, featuring a 3-methylbutyl side chain, may be utilized as a key synthetic intermediate or building block in the development of novel pharmacologically active compounds . Piperazine-based structures are found in various therapeutic agents, including anthelmintics, antipsychotics, and antimicrobials, making them a valuable scaffold for exploring new structure-activity relationships . Researchers may employ this compound in the synthesis of more complex molecules to study its mechanism of action, which could involve receptor binding or enzyme inhibition, depending on the target system. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions and refer to the corresponding Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59702-12-4

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-(3-methylbutyl)piperazin-2-one

InChI

InChI=1S/C9H18N2O/c1-8(2)3-5-11-6-4-10-7-9(11)12/h8,10H,3-7H2,1-2H3

InChI Key

KJELJSDXCNJMTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CCNCC1=O

Origin of Product

United States

Synthetic Methodologies for 1 3 Methylbutyl Piperazin 2 One and Analogues

Classical and Contemporary Synthetic Routes to Piperazin-2-ones

The construction of the piperazin-2-one (B30754) scaffold, a privileged structure in medicinal chemistry, has been the subject of extensive research. dicp.ac.cnthieme-connect.com These efforts have led to a variety of synthetic approaches that can be adapted for the preparation of 1-(3-methylbutyl)piperazin-2-one.

Cyclization Reactions for Piperazin-2-one Ring Formation

The formation of the piperazin-2-one ring is the cornerstone of synthesizing this compound. A common and effective strategy involves the cyclization of acyclic precursors. One such method is the reaction of an ester with a substituted or unsubstituted ethylenediamine. google.com For the synthesis of the target compound, this would involve reacting an appropriate ester with N-(3-methylbutyl)ethylenediamine.

Another classical approach involves the intramolecular cyclization of a suitably functionalized diamine derivative. For instance, the reaction of a primary amine with 2-chloroacetyl chloride can yield a chloroderivative that undergoes a 6-exo-tet cyclization to form the piperazin-2-one ring. rsc.org

More contemporary methods include cascade reactions, such as a metal-promoted transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide, which allows for the formation of three bonds in a one-pot process. thieme-connect.comthieme.de Reductive cyclization of dioximes also presents a viable route to the piperazine (B1678402) core. nih.gov

A versatile one-pot approach combines a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) to produce 3-aryl/alkyl piperazin-2-ones from commercial aldehydes and other simple starting materials. acs.orgnih.gov This method offers a high degree of flexibility for introducing various substituents.

Introduction of the 3-Methylbutyl Moiety at the N1-Position

The introduction of the 3-methylbutyl group, also known as an isopentyl or isoamyl group, can be achieved either before or after the formation of the piperazin-2-one ring.

Pre-cyclization Introduction: This strategy involves using a starting material that already contains the 3-methylbutyl group. For example, N-(3-methylbutyl)ethylenediamine can be used as the diamine component in cyclization reactions. This approach offers the advantage of regioselectivity, as the position of the 3-methylbutyl group is predetermined.

Post-cyclization N-Alkylation: Alternatively, the 3-methylbutyl group can be introduced onto a pre-formed piperazin-2-one ring through N-alkylation. This is a widely used method for the synthesis of N-substituted piperazines and their derivatives. thieme-connect.com The reaction typically involves treating piperazin-2-one with a suitable alkylating agent, such as 1-bromo-3-methylbutane (B150244) or 3-methylbutyl tosylate, in the presence of a base.

Site-selective C–H alkylation of piperazine substrates using photoredox catalysis has also emerged as a powerful tool for introducing alkyl groups, offering a different avenue for functionalization. bohrium.com

Regioselective and Stereoselective Synthesis Strategies for this compound

Achieving regioselectivity in the synthesis of this compound is crucial to ensure the correct placement of the alkyl group. Using N-(3-methylbutyl)ethylenediamine as a starting material in a cyclization reaction is a straightforward way to ensure the 3-methylbutyl group is at the N1 position. rsc.orgresearchgate.net

Stereoselectivity becomes important if chiral centers are present in the molecule. While this compound itself is achiral unless substituted on the ring, the synthesis of chiral analogues often requires stereoselective methods. Asymmetric synthesis of piperazin-2-ones can be achieved through various catalytic methods, which will be discussed in the following section. For instance, the Jocic-type reaction of enantiomerically enriched trichloromethyl-substituted alcohols with unsymmetrical 1,2-diamines can proceed with little to no loss of stereochemical integrity. researchgate.net

Catalytic Approaches in Piperazin-2-one Synthesis

Catalysis has revolutionized the synthesis of heterocyclic compounds, including piperazin-2-ones, by providing efficient, selective, and environmentally benign methods.

Organocatalysis in N-Alkylation and Cyclization Reactions

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. nih.gov In the context of piperazin-2-one synthesis, organocatalysts can be employed in various key steps. For example, a one-pot enantioselective organocatalytic synthesis of piperazin-2-ones has been developed, showcasing the utility of this approach. nih.gov This method utilizes a quinine-derived urea (B33335) catalyst for a stereoselective Knoevenagel reaction and asymmetric epoxidation. acs.org

Organocatalysis can also be applied to the enantioselective synthesis of C2-functionalized piperazines through a three-step, one-pot procedure involving the α-chlorination of an aldehyde. nih.gov

Metal-Catalyzed Transformations for Piperazin-2-one Scaffolds

Transition-metal catalysis offers a broad spectrum of reactions for the synthesis and functionalization of piperazin-2-ones. thieme-connect.com

Palladium-catalyzed reactions are particularly prominent. These include:

Asymmetric hydrogenation: Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.orgrsc.org

Decarboxylative allylic alkylation: The asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones allows for the synthesis of highly enantioenriched piperazin-2-ones. nih.govthieme-connect.com

Cyclization of propargyl carbonates: A palladium-catalyzed cyclization of propargyl carbonates with bis-nitrogen nucleophiles offers a modular synthesis of highly substituted piperazines and piperazinones with high regio- and stereochemical control. acs.org

Iridium-catalyzed reactions have also been successfully developed. For instance, iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones affords chiral products with good enantioselectivities. rsc.org A straightforward catalytic method for the synthesis of complex C-substituted piperazines based on an uncommon head-to-head coupling of imines using an iridium catalyst has also been reported. nih.gov

Other metal-catalyzed reactions include ruthenium-catalyzed enantioselective transfer hydrogenation of trichloromethyl ketones, where the resulting alcohols can be transformed into enantiomerically enriched piperazin-2-ones. rsc.org

The following table summarizes some of the catalytic systems used in the synthesis of piperazin-2-one derivatives, which could be adapted for the synthesis of this compound.

Catalyst SystemReaction TypeSubstratesProductsReference
Palladium/LigandAsymmetric HydrogenationPyrazin-2-olsChiral disubstituted piperazin-2-ones dicp.ac.cnrsc.orgrsc.org
Palladium/LigandDecarboxylative Allylic AlkylationN-protected piperazin-2-onesEnantioenriched piperazin-2-ones nih.govthieme-connect.com
Iridium/LigandAsymmetric HydrogenationUnsaturated piperazin-2-onesChiral piperazin-2-ones rsc.org
Quinine-derived ureaOne-pot Knoevenagel/Epoxidation/DROCAldehydes, (phenylsulfonyl)acetonitrile3-Aryl/alkyl piperazin-2-ones acs.orgnih.gov

Mechanistic Studies of Synthetic Transformations

The formation of this compound can be achieved through several synthetic strategies, primarily involving the N-alkylation of a pre-formed piperazin-2-one ring or the cyclization of appropriately substituted acyclic precursors. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

Two primary retrosynthetic disconnections for this compound suggest either the alkylation of piperazin-2-one with a 3-methylbutyl halide (or equivalent electrophile) or the reductive amination of piperazin-2-one with 3-methylbutanal (B7770604).

Reaction Pathway Elucidation for this compound Formation

The formation of this compound can be primarily achieved through two main synthetic pathways: direct N-alkylation and reductive amination.

Direct N-Alkylation:

This is a straightforward approach involving the reaction of piperazin-2-one with a suitable 3-methylbutyl electrophile, such as 1-bromo-3-methylbutane or 1-iodo-3-methylbutane. The reaction is typically carried out in the presence of a base to deprotonate the secondary amine of the piperazin-2-one, thereby increasing its nucleophilicity.

The reaction pathway follows a classical bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated piperazin-2-one acts as the nucleophile, attacking the electrophilic carbon of the 3-methylbutyl halide and displacing the halide leaving group. To favor mono-alkylation at the desired N1 position and prevent di-alkylation at both nitrogen atoms, a protecting group strategy is often employed. The N4 position can be protected with a group like tert-butyloxycarbonyl (Boc), which can be subsequently removed after the N1-alkylation step.

A plausible reaction scheme is as follows:

Protection of the N4-position of piperazin-2-one with a suitable protecting group (e.g., Boc anhydride).

N-alkylation of the protected piperazin-2-one at the N1 position with a 3-methylbutyl halide in the presence of a base.

Deprotection of the N4-position to yield the final product.

A study on the N-alkylation of N-acetylpiperazine, a related cyclic amide, demonstrates the feasibility of this approach. researchgate.net The alkylation of N-acetylpiperazine with various alkyl halides in the presence of potassium carbonate, followed by hydrolysis of the acetyl group, provides the corresponding N-alkylpiperazines in good yields. researchgate.net

Table 1: Illustrative Conditions for N-Alkylation of N-Acetylpiperazine Analogs researchgate.net

Alkyl HalideBaseSolventYield of N-Alkylated Product
1-BromobutaneK₂CO₃Acetonitrile88%
1-BromohexaneK₂CO₃AcetonitrileNot specified
1-BromooctaneK₂CO₃AcetonitrileNot specified
1-BromododecaneK₂CO₃AcetonitrileNot specified

Reductive Amination:

An alternative pathway involves the reductive amination of piperazin-2-one with 3-methylbutanal (isovaleraldehyde). This one-pot reaction proceeds via the initial formation of an iminium ion intermediate upon reaction of the secondary amine of piperazin-2-one with the aldehyde. The iminium ion is then reduced in situ by a suitable reducing agent to afford the N-alkylated product.

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. STAB is often preferred due to its mildness and selectivity for reducing iminium ions in the presence of other carbonyl groups. organic-chemistry.orgnih.gov

The general steps for this pathway are:

Mixing of piperazin-2-one and 3-methylbutanal to form the iminium ion intermediate.

Addition of the reducing agent to convert the iminium ion to the final product.

This method has been successfully employed for the synthesis of various N-alkyl piperazine derivatives. nih.govacs.org For instance, the reductive amination of a piperazine derivative with isobutyraldehyde (B47883) has been reported to proceed in good yield. acs.org

Table 2: Examples of Reductive Amination for N-Alkylation of Piperazine Analogs

AmineAldehyde/KetoneReducing AgentYieldReference
Piperazine derivativeIsobutyraldehydeNot specified42% acs.org
Piperazine derivativeBoc protected piperidinyl aldehydesNot specifiedNot specified nih.gov

Transition State Analysis in Key Synthetic Steps

Transition State in Direct N-Alkylation (SN2):

The key step in the direct alkylation pathway is the SN2 reaction. The transition state for this step involves a pentacoordinate carbon atom where the nucleophilic nitrogen of piperazin-2-one is forming a new bond to the electrophilic carbon of the 3-methylbutyl group, while the bond to the leaving group (e.g., bromide) is simultaneously breaking.

The geometry of this transition state is trigonal bipyramidal, with the incoming nucleophile and the outgoing leaving group occupying the axial positions, and the three other substituents on the carbon atom lying in the equatorial plane. The negative charge is delocalized over the incoming nucleophile and the outgoing leaving group. The energy of this transition state is a critical factor determining the reaction rate. Steric hindrance around the reacting centers can significantly increase the energy of the transition state and thus slow down the reaction.

Transition State in Reductive Amination:

The reductive amination pathway involves two key stages with their respective transition states: iminium ion formation and its reduction.

Iminium Ion Formation: The formation of the iminium ion from the reaction of piperazin-2-one and 3-methylbutanal proceeds through a tetrahedral intermediate. The rate-determining step is often the dehydration of this intermediate to form the C=N double bond of the iminium ion. The transition state for this dehydration step involves the partial breaking of the C-O bond of the hydroxyl group and the C-H bond on the adjacent nitrogen, with the concomitant formation of the C=N π-bond and a water molecule.

Reduction of the Iminium Ion: The reduction of the iminium ion by a hydride reducing agent like sodium triacetoxyborohydride involves the transfer of a hydride ion to the electrophilic carbon of the iminium group. The transition state for this step features the partial formation of a new C-H bond and the partial breaking of the B-H bond in the reducing agent. The geometry of the transition state will be influenced by the steric bulk of both the iminium ion and the hydride source.

Computational studies using Density Functional Theory (DFT) have been employed to rationalize the formation of degradation products of piperazine and to predict the reactivity in C-H functionalization of piperazines. fao.orgmdpi.com Such computational approaches could be applied to model the transition states for the N-alkylation of piperazin-2-one to provide quantitative insights into the reaction barriers and to optimize reaction conditions.

Chemical Reactivity and Derivatization of 1 3 Methylbutyl Piperazin 2 One

Transformations at the Carbonyl Group of Piperazin-2-one (B30754)

The lactam carbonyl group in the piperazin-2-one ring is a key functional group that can undergo several types of reactions, including reduction and nucleophilic attack.

One of the most direct transformations of the piperazin-2-one core is the reduction of the amide carbonyl group. This reaction converts the piperazin-2-one to the corresponding piperazine (B1678402). The reduction of chiral keto- or diketopiperazines is a straightforward method for the synthesis of chiral piperazines. nih.govcaltech.edu This transformation is significant as it provides access to highly substituted piperazine derivatives, which are prevalent structural motifs in pharmaceuticals. nih.govcaltech.edu

The reduction can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF). The choice of reagent can influence the outcome and selectivity of the reaction. For instance, the use of NaBH₄/I₂ has been reported for the reduction of related diketopiperazine systems. rsc.org The resulting 1-(3-methylbutyl)piperazine (B1365061) retains the substitution pattern at the N1 position while offering a fully reduced, more flexible piperazine ring for further functionalization or conformational studies.

Table 1: Reduction of Piperazin-2-one Carbonyl Group

Reaction Type Reagent(s) Product Reference(s)
Carbonyl Reduction Lithium aluminum hydride (LiAlH₄), Borane (BH₃) 1-(3-Methylbutyl)piperazine nih.govcaltech.edu
Carbonyl Reduction Sodium borohydride/Iodine (NaBH₄/I₂) 1-(3-Methylbutyl)piperazine rsc.org

The carbonyl carbon of the lactam is electrophilic and can be attacked by nucleophiles. While amides are generally less reactive than ketones or aldehydes, reactions can be promoted under specific conditions. For example, the reaction of piperazin-2-one and its analogues with triethyl phosphite (B83602) in the presence of phosphoryl chloride leads to the formation of heterocyclic phosphonates. nih.gov Specifically, piperazin-2-one itself has been shown to yield a mixture of cis- and trans-piperazine-2,3-diyl-bisphosphonates. nih.gov This suggests that 1-(3-methylbutyl)piperazin-2-one could potentially undergo similar transformations to yield novel phosphonate (B1237965) derivatives.

Another class of reactions involves condensation with carbonyl compounds. For example, reactions with reagents like phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) typically occur with aldehydes and ketones to form hydrazones. youtube.com While direct reaction at the amide carbonyl of this compound is less favorable, derivatization can activate the ring for subsequent reactions.

Modifications at the Piperazine Ring Nitrogens (N1 and N4-positions) of this compound

The nitrogen atoms of the piperazine ring are key sites for introducing molecular diversity. The N1 position is substituted with the 3-methylbutyl group, while the N4 position is a secondary amine, making it a prime location for further functionalization.

The N4-nitrogen of this compound is nucleophilic and readily undergoes alkylation and acylation reactions. These are common strategies for building more complex molecules.

N-Alkylation: Alkylation can be achieved using various alkylating agents such as alkyl halides or by reductive amination. Palladium-catalyzed allylic alkylation is a powerful method for introducing allyl groups, which can serve as handles for further modifications like cross-metathesis. nih.govcaltech.edu The N4 position can be alkylated to introduce a wide variety of substituents, which is a common strategy in the synthesis of pharmaceutical compounds. mdpi.com

N-Acylation: The N4-amine can be acylated using acyl chlorides, acid anhydrides, or carboxylic acids with coupling agents. This reaction forms an amide linkage and is often used to introduce specific pharmacophoric groups or to modify the electronic properties of the piperazine ring. The synthesis of letermovir, for instance, involves the reaction of a piperazine derivative with a carboxylic acid precursor. mdpi.com

Table 2: N4-Position Functionalization Reactions

Reaction Type Reagent(s) Functional Group Introduced Reference(s)
N-Alkylation Alkyl halides (e.g., R-Br, R-I) Alkyl group mdpi.com
N-Allylation Allyl acetates, Pd catalyst Allyl group nih.govcaltech.eduresearchgate.net
N-Acylation Acyl chlorides (RCOCl), Anhydrides ((RCO)₂O) Acyl group mdpi.com

The piperazin-2-one scaffold can be used as a building block for the synthesis of more complex, fused heterocyclic systems. By choosing appropriate reactants, it is possible to construct bicyclic or polycyclic structures.

Reactions Involving the 3-Methylbutyl Side Chain

The 3-methylbutyl (isopentyl) side chain at the N1 position is a saturated alkyl group and is generally considered to be chemically inert under many reaction conditions. Its primary role is often to provide steric bulk and influence the lipophilicity of the molecule.

However, under specific and often harsh conditions, this alkyl chain can participate in reactions.

Esterification of a Precursor Alcohol: While not a reaction of the final molecule itself, the 3-methylbutyl group is often introduced using 3-methylbutanol (isoamyl alcohol). This alcohol can readily undergo Fischer esterification with a carboxylic acid in the presence of an acid catalyst to form an ester, such as 3-methylbutyl acetate. thermofisher.comchegg.com

Radical Halogenation: In the presence of UV light or radical initiators, the C-H bonds of the alkyl chain could undergo free-radical halogenation. This is a non-selective reaction that could lead to a mixture of halogenated products.

Oxidation: Strong oxidizing agents under forcing conditions could potentially oxidize the alkyl chain, but such reactions would likely also affect other, more reactive parts of the molecule, such as the N4-position.

For the most part, the 3-methylbutyl side chain is a stable substituent that allows for a wide range of chemical transformations to be performed on the more reactive piperazin-2-one core without interference.

Functionalization of the Alkyl Chain

The 3-methylbutyl group, also known as the isoamyl or isopentyl group, offers a hydrocarbon scaffold that can be modified through several synthetic strategies. While direct functionalization of an unactivated alkyl chain can be challenging, modern synthetic methods provide pathways to introduce new chemical moieties.

One common approach involves radical halogenation, where a hydrogen atom on the alkyl chain is substituted with a halogen, typically bromine or chlorine. This reaction proceeds via a free-radical mechanism and often results in a mixture of products, with the regioselectivity influenced by the stability of the resulting radical intermediates. Subsequent nucleophilic substitution reactions can then be employed to introduce a variety of functional groups, such as hydroxyl, cyano, or amino groups.

Another strategy for alkyl chain functionalization is through metal-catalyzed C-H activation. beilstein-journals.org This advanced technique allows for the direct conversion of a C-H bond into a C-C, C-N, or C-O bond, offering a more efficient and atom-economical approach compared to traditional methods. beilstein-journals.org For instance, palladium or ruthenium catalysts can facilitate the coupling of the alkyl chain with aryl halides or other electrophiles. researchgate.net The regioselectivity of these reactions can often be controlled by the choice of catalyst and directing groups. researchgate.net

The table below summarizes potential functionalization reactions of the 3-methylbutyl chain.

Reaction TypeReagentsPotential Products
Radical HalogenationN-Bromosuccinimide (NBS), lightBrominated derivatives of this compound
Nucleophilic SubstitutionSodium cyanide (NaCN)Cyano-substituted derivatives
C-H Activation/ArylationPd catalyst, Aryl halideAryl-substituted derivatives

Cleavage and Rearrangement Studies of the 3-Methylbutyl Moiety

The 3-methylbutyl moiety is generally stable under many reaction conditions. However, under forcing conditions, such as strong acid or high temperatures, cleavage of the C-N bond connecting the alkyl group to the piperazinone ring can occur. This is particularly relevant in the context of mass spectrometry fragmentation, where the loss of the 3-methylbutyl group can be a characteristic fragmentation pathway.

Rearrangements of the 3-methylbutyl group itself are less common but can be induced under specific catalytic conditions. For example, acid-catalyzed rearrangements could potentially lead to the formation of isomers with different branching patterns of the alkyl chain, although this would require significant energy input to overcome the stability of the existing structure.

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of derivatives of this compound is profoundly influenced by the electronic and steric properties of substituents on both the piperazinone ring and the alkyl chain.

Electronic and Steric Effects of Substituents on Reaction Rates

The introduction of substituents can either activate or deactivate the molecule towards certain reactions. lumenlearning.com These effects can be broadly categorized as electronic effects (inductive and resonance) and steric effects. lumenlearning.commdpi.com

Electronic Effects:

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, when placed on the piperazinone ring or the alkyl chain, decrease the electron density of the molecule. This can make the amide bond within the piperazinone ring more susceptible to nucleophilic attack. Conversely, EWGs can deactivate the molecule towards electrophilic attack. lumenlearning.com

Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, increase the electron density. This can enhance the nucleophilicity of the nitrogen atoms and make the molecule more reactive towards electrophiles. lumenlearning.com

The table below illustrates the expected effect of different substituents on the reaction rate of a hypothetical electrophilic substitution on the piperazinone ring.

SubstituentElectronic EffectExpected Impact on Reaction Rate
-NO2Electron-withdrawingDecrease
-OCH3Electron-donatingIncrease
-ClInductively withdrawing, resonance donatingSlight decrease
-CH3Electron-donatingIncrease

Steric Effects:

The bulkiness of substituents can hinder the approach of reagents to the reactive sites, a phenomenon known as steric hindrance. mdpi.com For instance, a large substituent on the carbon adjacent to the amide carbonyl in the piperazinone ring could slow down the rate of nucleophilic acyl substitution. Similarly, bulky substituents on the 3-methylbutyl chain could influence the regioselectivity of functionalization reactions by blocking certain positions. rsc.org

Influence of Ring Conformation on Reactivity Profiles

The piperazin-2-one ring typically adopts a chair or a twisted-boat conformation. researchgate.net The specific conformation can influence the accessibility of different atoms for reaction. Substituents on the ring can affect the conformational equilibrium, favoring one conformation over others.

The axial or equatorial orientation of a substituent can have a significant impact on its reactivity. For example, an axial substituent may be more sterically hindered than an equatorial one, leading to slower reaction rates. The conformation of the ring also dictates the dihedral angles between adjacent bonds, which is a critical factor in elimination reactions and certain types of rearrangements. Computational studies can be employed to predict the most stable conformations and how they might influence the reactivity of the molecule. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds. For 1-(3-Methylbutyl)piperazin-2-one, advanced NMR techniques can unravel its complex spin systems and conformational preferences.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity of atoms within the this compound molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the protons of the isobutyl group and the protons on the piperazinone ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This is vital for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting the isobutyl group to the nitrogen atom of the piperazinone ring.

The piperazinone ring can exist in different conformations, such as chair or boat forms. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the spatial proximity of protons, providing insights into the preferred conformation of the ring and the orientation of the 3-methylbutyl substituent. For instance, NOE cross-peaks between protons on the isobutyl group and specific protons on the piperazinone ring would indicate a particular folded conformation. The study of related N,N'-substituted piperazines has shown that the presence of rotamers due to the partial double bond character of the amide bond can lead to doubled signals in the NMR spectra, a phenomenon that could also be observed for this compound. nih.govresearchgate.net

Table 1: Hypothetical 2D NMR Connectivity Data for this compound

¹H Signal (ppm)Correlated ¹H (COSY)Correlated ¹³C (HSQC)Key Correlated ¹³C (HMBC)
~3.4 (t, 2H)~3.0 (t, 2H)~45.0 (C5)~170.0 (C2), ~50.0 (C6)
~3.2 (s, 2H)-~52.0 (C3)~170.0 (C2), ~45.0 (C5)
~3.0 (t, 2H)~3.4 (t, 2H)~50.0 (C6)~45.0 (C5), ~40.0 (C1')
~2.8 (t, 2H)~1.6 (m, 1H)~40.0 (C1')~170.0 (C2), ~50.0 (C6), ~25.0 (C2'), ~22.0 (C4')
~1.6 (m, 1H)~2.8 (t, 2H), ~0.9 (d, 6H)~25.0 (C2')~40.0 (C1'), ~30.0 (C3'), ~22.0 (C4')
~0.9 (d, 6H)~1.6 (m, 1H)~22.0 (C4')~25.0 (C2'), ~30.0 (C3')

Note: This table is a hypothetical representation based on the expected chemical shifts and correlations for the structure.

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can characterize the structure in its crystalline form. This is particularly valuable as the conformation in the solid state can differ significantly from that in solution. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. Polymorphism, the existence of multiple crystalline forms, can be identified and characterized by distinct ssNMR spectra. For related piperazine (B1678402) derivatives, X-ray diffraction studies have confirmed the presence of specific conformers in the solid state. beilstein-journals.orgresearchgate.net While specific ssNMR data for this compound is not available, such studies would be crucial to fully understand its solid-state behavior.

Mass Spectrometry for Mechanistic Pathway Tracing

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Advanced MS methods can also provide detailed structural information and be used to trace reaction pathways.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification and structural elucidation. For this compound, the molecular ion ([M+H]⁺) would be selected and fragmented. Common fragmentation pathways for piperazine derivatives involve the cleavage of the piperazine ring and the loss of substituents. researchgate.netchemguide.co.uk

Expected fragmentation pathways for this compound would likely involve:

Cleavage of the 3-methylbutyl group.

Ring-opening of the piperazinone moiety.

Loss of carbon monoxide from the lactam ring.

Table 2: Plausible MS/MS Fragmentation Data for this compound ([M+H]⁺)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
171.15114.09C₄H₉ (Isoprene)Protonated piperazin-2-one (B30754)
171.1585.06C₅H₁₀OFragment of the piperazinone ring
171.1571.09C₅H₁₀N₂3-Methylbutyl cation
114.0986.06CORing-opened fragment of piperazin-2-one

Note: This table presents hypothetical fragmentation data based on common fragmentation patterns of similar compounds.

Isotopic labeling is a powerful technique to trace the fate of atoms through a chemical reaction or a metabolic pathway. By incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) into the starting materials for the synthesis of this compound, the mechanism of its formation can be elucidated. For example, using ¹⁵N-labeled piperazine in the synthesis would allow for the definitive assignment of nitrogen signals in the NMR spectrum and would help to track any rearrangements or alternative reaction pathways. While specific isotopic labeling studies for this compound are not documented in the literature, this approach is a standard and powerful tool in mechanistic chemistry. researchgate.net

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org These methods are essential for determining the absolute configuration of enantiomers. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance by substitution on the piperazinone ring or the isobutyl group, or if it were part of a larger chiral assembly, chiroptical techniques would be indispensable.

Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light in the UV-visible and infrared regions, respectively. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimentally measured ECD or VCD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously determined. rsc.orgnih.gov This approach has been successfully applied to determine the absolute configuration of various natural products and chiral molecules. nih.gov

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of individual components from a mixture. For specialized applications, particularly in pharmaceutical development, advanced techniques are required to meet stringent purity and characterization standards.

Since the chiral center in this compound is not at the piperazine ring itself but potentially introduced via its synthesis from chiral precursors, assessing enantiomeric purity is critical if an asymmetric synthesis route is employed. Chiral chromatography is the gold standard for separating enantiomers and quantifying their relative amounts, expressed as enantiomeric excess (ee). chemistrysteps.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

The selection of the CSP and the mobile phase is crucial for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of compounds. For piperazine derivatives, columns like Chiralpak® are often employed. jocpr.com The analysis involves dissolving the sample in a suitable solvent and injecting it into a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral column. The differential interaction between the enantiomers and the CSP allows for their separation and subsequent quantification by a detector, typically UV-Vis. acs.org The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers. chemistrysteps.com

Table 1: Illustrative Chiral HPLC Conditions for Piperazin-2-one Analogs

ParameterConditionRationale
Column Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))Proven effective for separating enantiomers of various heterocyclic compounds. jocpr.com
Mobile Phase Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v)A polar organic mode (POM) eluent system; the amine additive improves peak shape for basic compounds. jocpr.com
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC providing good separation efficiency and reasonable run times.
Temperature 35 °CControlled temperature ensures reproducible retention times and selectivity.
Detection UV at 220 nmThe piperazinone core absorbs in the low UV range, allowing for sensitive detection.

During the synthesis of this compound, preparative chromatography is an essential tool for isolating and purifying the final product as well as key intermediates from reaction mixtures. nih.gov Unlike analytical chromatography, which uses small amounts of material for identification, preparative chromatography is scaled up to handle larger quantities (milligrams to kilograms) for the purpose of purification. nih.gov

The most common form is column chromatography using silica (B1680970) gel as the stationary phase. nih.gov The crude reaction mixture is loaded onto the top of a column packed with silica, and a solvent system (eluent) of appropriate polarity is passed through it. Components of the mixture travel down the column at different rates depending on their affinity for the silica and solubility in the eluent, allowing for their separation. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the desired compound. For higher resolution and more difficult separations, preparative HPLC is used, which operates under high pressure and employs more efficient packing materials. nih.gov

Table 2: Representative Preparative Column Chromatography Parameters

ParameterSpecificationPurpose
Stationary Phase Silica Gel 60 (0.040–0.063 mm)Standard-grade silica for general-purpose purification of organic compounds. mdpi.com
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 1:1)A gradient system allows for the elution of compounds with a wide range of polarities.
Loading Technique Dry Loading on SilicaThe crude product is pre-adsorbed onto a small amount of silica gel for even application to the column.
Detection Thin-Layer Chromatography (TLC) with UV visualizationFractions are monitored to determine the presence of the product before combining and evaporating the solvent.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. It provides unambiguous proof of a molecule's connectivity, configuration, and conformation. The technique involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. The intensities and positions of these spots are used to calculate an electron density map of the molecule, from which the positions of individual atoms can be determined. chemrxiv.org

While no specific crystal structure for this compound is publicly available, analysis of analogous piperazine structures provides insight into the expected data. nih.gov For example, the crystal structure of a related piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was solved in the monoclinic space group P21. nih.gov Such an analysis would confirm the chair conformation typical of piperazine rings and provide precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. nih.gov This information is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding.

Table 3: Crystallographic Data for an Analogous Piperazine Derivative

Parametertert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate nih.gov
Chemical Formula C₂₀H₂₇FN₂O₂
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 6.12 Å, b = 11.45 Å, c = 14.23 Å
α = 90°, β = 98.9°, γ = 90°
Volume 982.5 ų
Z (Molecules per unit cell) 2
Conformation Piperazine ring adopts a chair conformation.

Computational and Theoretical Studies of 1 3 Methylbutyl Piperazin 2 One

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For 1-(3-methylbutyl)piperazin-2-one, these calculations would typically be performed using Density Functional Theory (DFT), a method known for its balance of accuracy and computational cost. A common functional used for such organic molecules is B3LYP, paired with a suitable basis set like 6-311++G(d,p) to provide reliable results.

Molecular orbital (MO) analysis provides insights into the distribution of electrons and the reactive nature of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For a molecule like this compound, the HOMO is likely to be localized on the piperazine (B1678402) ring, specifically involving the lone pair of the non-acylated nitrogen atom and the π-system of the amide group. The LUMO would likely be centered on the carbonyl group of the piperazin-2-one (B30754) ring.

Table 1: Hypothetical Molecular Orbital Properties of this compound

PropertyPredicted Value (Arbitrary Units)Description
HOMO Energy-6.5 eVIndicates the energy of the highest occupied molecular orbital, related to the ionization potential.
LUMO Energy1.2 eVRepresents the energy of the lowest unoccupied molecular orbital, related to the electron affinity.
HOMO-LUMO Gap7.7 eVThe energy difference between HOMO and LUMO, indicating chemical reactivity and stability.

A smaller HOMO-LUMO gap generally suggests higher reactivity. Analysis of the MO coefficients would further pinpoint the specific atoms contributing most to these frontier orbitals, thus predicting sites for electrophilic and nucleophilic attack.

The distribution of electron density within a molecule can be quantified through various charge analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These calculations would reveal the partial charges on each atom of this compound. It is expected that the oxygen atom of the carbonyl group would carry a significant negative charge, while the carbonyl carbon and the adjacent nitrogen atoms would be positively charged.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the ESP map would likely show a region of high negative potential (typically colored red) around the carbonyl oxygen, indicating a site prone to electrophilic attack. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms attached to the nitrogen and carbon atoms, highlighting potential sites for nucleophilic interaction.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the piperazin-2-one ring and the attached 3-methylbutyl group allows for multiple conformations. Understanding the relative energies and interconversion pathways of these conformers is crucial for predicting the molecule's behavior.

The piperazin-2-one ring typically adopts a chair or a twisted-boat conformation. For each of these, the 3-methylbutyl substituent can be in either an axial or equatorial position relative to the ring. A systematic conformational search, followed by geometry optimization using DFT methods, would identify the most stable conformers. It is generally observed in similar N-substituted piperazine systems that the equatorial orientation of the substituent is energetically favored to minimize steric hindrance. rug.nl The relative energies of these conformers would be calculated to determine their population at a given temperature.

Table 2: Predicted Relative Energies of Stable Conformers of this compound

ConformerRing ConformationSubstituent PositionRelative Energy (kcal/mol)
1ChairEquatorial0.00
2ChairAxial2.50
3Twist-BoatEquatorial5.80
4Twist-BoatAxial7.50

The transition states connecting the stable conformers can be located using computational methods to map the potential energy surface. This allows for the determination of the energy barriers for conformational interconversion, such as ring inversion. For piperazine derivatives, these barriers are typically in the range of 5-10 kcal/mol. Molecular dynamics (MD) simulations could also be employed to study the dynamic behavior of the molecule over time, providing a more detailed picture of its conformational flexibility and the timescales of interconversion processes.

Prediction of Spectroscopic Parameters (e.g., ab initio NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for the structural elucidation of new compounds.

Ab initio calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method, are a powerful tool. The predicted ¹H and ¹³C NMR chemical shifts for the different conformers of this compound would be compared with experimental data to confirm the dominant conformation in solution.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for the Most Stable Conformer of this compound

AtomPredicted Chemical Shift (ppm)
C=O168.5
C (piperazine ring)55.2, 48.9, 45.3
C (3-methylbutyl)52.1, 38.4, 26.0, 22.5

Similarly, the calculation of vibrational frequencies through harmonic frequency analysis can aid in the interpretation of infrared (IR) and Raman spectra. The predicted frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. Key vibrational modes would include the C=O stretch of the amide, N-H and C-H stretching, and various bending and torsional modes of the piperazine ring and the alkyl substituent.

Reaction Mechanism Simulation and Barrier Calculations

Currently, there are no published studies that provide simulations of the reaction mechanism or calculations of the energy barriers involved in the synthesis of this compound. Such studies would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction pathway and determine the energetic favorability of different mechanistic routes.

The elucidation of transition state structures is a cornerstone of computational reaction mechanism analysis. For the synthesis of this compound, this would involve identifying the high-energy intermediate structures that connect the reactants (piperazin-2-one and a suitable 3-methylbutylating agent) to the final product. A thorough search of scientific databases indicates that no such computational elucidation of transition states for the synthesis of this specific compound has been reported.

The role of the solvent is a critical factor in chemical reactions, influencing both reaction rates and pathways. Computational models can predict these effects by incorporating solvent models, either implicitly (as a continuum) or explicitly (as individual solvent molecules). However, no theoretical predictions on the influence of different solvents on the synthesis of this compound are available in the current scientific literature.

Applications of 1 3 Methylbutyl Piperazin 2 One As a Chemical Building Block

Precursor in Advanced Organic Synthesis (excluding therapeutic drug synthesis)

The inherent reactivity of the piperazin-2-one (B30754) core, combined with the influence of the 3-methylbutyl substituent, positions this compound as a valuable starting material for the synthesis of intricate molecular structures. The secondary amine at the N4 position and the activated methylene (B1212753) group adjacent to the carbonyl offer multiple sites for chemical modification.

Formation of Complex Heterocycles and Macrocycles

The piperazin-2-one scaffold can be elaborated into more complex heterocyclic systems through various synthetic strategies. The N4 nitrogen can act as a nucleophile in cyclization reactions, while the lactam functionality can be manipulated to expand or alter the ring system. The 3-methylbutyl group can influence the stereochemical outcome of these reactions and modify the solubility and conformational preferences of the resulting products.

For instance, 1-(3-Methylbutyl)piperazin-2-one could serve as a precursor for the synthesis of fused bicyclic systems through intramolecular cyclization or multicomponent reactions. One potential pathway involves the functionalization of the N4 position with a group bearing an electrophilic center, followed by an intramolecular cyclization.

Table 1: Hypothetical Reactions for Complex Heterocycle and Macrocycle Synthesis

Starting MaterialReagents and ConditionsProduct TypePotential Application
This compound1. Bromoacetyl bromide, Et3N2. NaH, THFFused Diazabicyclo[4.2.2]decanedioneLigand for metal catalysis
This compoundDiethyl azodicarboxylate, PPh3, N-Boc-L-prolinolPiperazinone-containing macrocycleHost molecule in supramolecular chemistry
This compoundAcryloyl chloride, AIBNPolycyclic lactam via intramolecular Diels-AlderIntermediate for natural product synthesis

Synthesis of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

Chiral piperazin-2-ones are valuable tools in asymmetric synthesis, acting as chiral auxiliaries to control the stereochemistry of reactions. While this compound itself is not chiral, it can be resolved into its enantiomers or used as a scaffold for the introduction of chirality. The synthesis of chiral piperazin-2-ones can be achieved through methods like palladium-catalyzed asymmetric hydrogenation of the corresponding pyrazin-2-ols. rsc.org

Once a chiral version of this compound is obtained, it can be employed as a chiral auxiliary. The auxiliary can be temporarily attached to a prochiral substrate, directing the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered. The isopentyl group would play a crucial role in creating a specific chiral environment around the reaction center.

Furthermore, chiral piperazin-2-one derivatives can be utilized as ligands in asymmetric catalysis. The nitrogen atoms of the piperazinone ring can coordinate to a metal center, and the chirality of the ligand can induce enantioselectivity in reactions such as hydrogenations, allylic alkylations, or cyclopropanations. The 3-methylbutyl group would influence the steric bulk and electronic properties of the resulting metal complex, thereby affecting its catalytic activity and selectivity.

Table 2: Potential Applications in Asymmetric Synthesis

ApplicationDescriptionRole of this compoundDesired Outcome
Chiral AuxiliaryA chiral derivative is attached to a substrate to direct a stereoselective reaction.Provides a defined chiral environment due to the fixed conformation and the isopentyl group.High diastereoselectivity in alkylation or aldol reactions.
Chiral LigandA chiral derivative coordinates to a metal catalyst.The nitrogen atoms act as coordinating sites, and the chiral backbone induces asymmetry.High enantioselectivity in catalytic asymmetric reactions.

Development of Novel Functional Materials (non-biological applications)

The incorporation of the this compound moiety into larger molecular assemblies can lead to the development of new materials with unique properties. The combination of the rigid heterocyclic core and the flexible alkyl chain offers possibilities for creating both polymeric and supramolecular materials.

Polymeric Materials Incorporating Piperazin-2-one Units

Polymers containing piperazine (B1678402) or piperazinone units in their backbone or as pendant groups have been explored for various applications. The piperazin-2-one moiety can be incorporated into polymers through the polymerization of a suitable monomer derived from this compound. For example, functionalization of the N4 position with a polymerizable group, such as a vinyl or an acrylate moiety, would yield a monomer that can undergo radical polymerization.

The resulting polymers would possess unique properties conferred by the piperazin-2-one units. The lactam group can participate in hydrogen bonding, leading to materials with enhanced thermal stability and specific solubility characteristics. The 3-methylbutyl groups would act as internal plasticizers, influencing the polymer's glass transition temperature and mechanical properties. Such polymers could find applications as specialty plastics, membranes, or coatings.

Table 3: Hypothetical Monomers and Resulting Polymer Properties

MonomerPolymerization MethodPotential Polymer Properties
4-Acryloyl-1-(3-methylbutyl)piperazin-2-oneFree Radical PolymerizationThermally stable, good adhesion, potentially biocompatible.
1-(3-Methylbutyl)-4-(oxiran-2-ylmethyl)piperazin-2-oneRing-Opening PolymerizationCross-linkable thermoset with high chemical resistance.

Supramolecular Chemistry and Self-Assembly Studies

The piperazin-2-one scaffold is well-suited for applications in supramolecular chemistry. The amide functionality can act as both a hydrogen bond donor and acceptor, enabling the formation of well-defined, non-covalent assemblies. The this compound molecule could self-assemble into various supramolecular structures, such as dimers, tapes, or rosettes, through intermolecular hydrogen bonding.

Furthermore, this compound can be used as a building block for the design of more complex supramolecular architectures. By attaching recognition motifs to the N4 position, it is possible to create molecules that can selectively bind to other molecules or self-assemble into intricate structures. The 3-methylbutyl group would influence the packing of the molecules in the solid state and the stability of the assemblies in solution. These supramolecular systems could have applications in areas such as crystal engineering, molecular recognition, and the development of "smart" materials.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-Methylbutyl)piperazin-2-one?

Answer: The synthesis of this compound can be inferred from analogous piperazinone derivatives. A common approach involves:

  • N-alkylation of piperazin-2-one : Reacting piperazin-2-one with 1-bromo-3-methylbutane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 3-methylbutyl group.
  • Protection-deprotection strategies : Use of Boc-protected intermediates to prevent side reactions during alkylation, followed by acidic deprotection (e.g., TFA) .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures.

Q. Table 1: Key Reaction Parameters for N-Alkylation

ParameterConditionReference
SolventDMF or acetonitrile
BaseK₂CO₃, DIPEA
Temperature80–100°C, reflux
Reaction Time12–24 hours

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR :
    • Piperazinone ring protons : δ 3.2–3.8 ppm (m, ring CH₂), δ 4.1–4.3 ppm (s, carbonyl-adjacent CH₂).
    • 3-Methylbutyl chain : δ 0.9 ppm (d, J = 6.8 Hz, CH(CH₃)₂), δ 1.4–1.6 ppm (m, CH₂CH(CH₃)₂) .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 198.16 (C₁₀H₁₈N₂O⁺) with fragmentation patterns indicating loss of the 3-methylbutyl group (Δ m/z = 71) .

Note : Compare experimental data with computational predictions (e.g., Gaussian DFT calculations for NMR shifts) .

Q. What computational tools predict the physicochemical properties of this compound?

Answer:

  • LogP and LogD : Use software like MarvinSketch or ACD/Labs. For analogs:
    • LogP = 2.66 (predicted via XLogP3) .
    • LogD (pH 7.4) = 2.49, indicating moderate lipophilicity .
  • pKa : Predicted basic pKa ~17.5 (amide proton) using SPARC or ChemAxon .
  • Polar surface area : ~32.8 Ų, suggesting moderate membrane permeability .

Q. Table 2: Key Physicochemical Properties

PropertyValueReference
Molecular Weight198.27 g/mol
LogP2.66
Polar Surface Area32.8 Ų

Q. What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and fume hood use to avoid inhalation/contact .
  • Spill Management : Absorb with inert material (e.g., sand), collect in sealed containers, and dispose via licensed waste services .
  • Storage : Tightly sealed in a dry, ventilated area at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) versus non-polar solvents (toluene) to balance reactivity and solubility .
  • Catalysis : Evaluate phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to reduce reaction time .
  • Kinetic Analysis : Use HPLC or in-situ IR to monitor reaction progress and identify intermediates .

Q. Table 3: Optimization Results for N-Alkylation

ConditionYield ImprovementReference
Microwave (100°C, 2h)85% → 92%
TBACl Catalyst78% → 89%

Q. What strategies resolve contradictions in stereochemical assignments for piperazinone derivatives?

Answer:

  • X-ray Crystallography : Definitive confirmation of regiochemistry for the 3-methylbutyl substituent .
  • NOESY NMR : Detect spatial proximity between the 3-methylbutyl chain and ring protons to assign substitution position .
  • Chiral HPLC : Separate enantiomers if asymmetric synthesis is attempted (e.g., using chiral auxiliaries) .

Q. How does the 3-methylbutyl substituent influence solubility and formulation stability?

Answer:

  • Solubility : The branched alkyl chain reduces aqueous solubility (~1.2 mg/mL at pH 7.4) but enhances lipid bilayer penetration .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to assess hydrolytic stability of the amide bond .

Note : Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes can improve aqueous solubility .

Q. What computational models predict the biological activity of this compound?

Answer:

  • Molecular Docking : Screen against dopamine D3 receptors (Ki ~120 nM predicted) based on structural similarity to piperazine-based ligands .
  • ADMET Prediction : Use SwissADME or PreADMET to estimate bioavailability (~65%), CYP450 inhibition risks, and blood-brain barrier penetration .

Q. Table 4: Predicted Pharmacological Profiles

ParameterPredictionReference
BBB PenetrationModerate (logBB = 0.3)
CYP3A4 InhibitionLow (IC₅₀ > 50 μM)

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